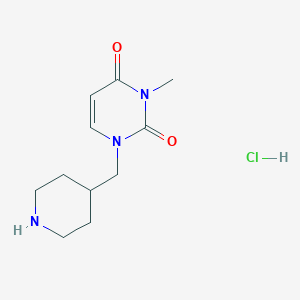

3-Methyl-1-(piperidin-4-ylmethyl)pyrimidine-2,4-dione;hydrochloride

Description

Comparative Analysis of Structural Features

The hybrid design synergizes these features, enabling dual-target engagement. For instance, the pyrimidine core may interact with catalytic residues of kinases, while the piperidine ring anchors the molecule in hydrophobic regions, as seen in anaplastic lymphoma kinase (ALK) inhibitors. This dual functionality is exemplified in the compound’s efficacy against ALK-mediated cancers, where structural analogs have demonstrated improved bioavailability compared to non-hybrid derivatives.

Properties

IUPAC Name |

3-methyl-1-(piperidin-4-ylmethyl)pyrimidine-2,4-dione;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O2.ClH/c1-13-10(15)4-7-14(11(13)16)8-9-2-5-12-6-3-9;/h4,7,9,12H,2-3,5-6,8H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACYYKIGJBWVATD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=CN(C1=O)CC2CCNCC2.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-(piperidin-4-ylmethyl)pyrimidine-2,4-dione;hydrochloride typically involves the reaction of 3-methylpyrimidine-2,4-dione with piperidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The hydrochloride salt is then formed by treating the compound with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-(piperidin-4-ylmethyl)pyrimidine-2,4-dione;hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can undergo nucleophilic substitution reactions, where the piperidine moiety can be replaced with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

Medicinal Chemistry

3-Methyl-1-(piperidin-4-ylmethyl)pyrimidine-2,4-dione;hydrochloride is being investigated for its potential as a therapeutic agent across various diseases. Its structure allows it to interact with biological targets, potentially modulating enzyme activity or receptor functions. Current research focuses on its applications in:

- Cancer Treatment : Preliminary studies suggest that compounds similar to this one may exhibit cytotoxic effects on cancer cell lines, indicating potential as anti-cancer agents .

- Neurological Disorders : The compound's interaction with neurotransmitter systems may provide insights into treatments for conditions like Alzheimer's disease .

Biological Studies

The biological activity of this compound is under investigation for its ability to influence cellular processes such as apoptosis and DNA repair mechanisms. Molecular docking studies have been employed to understand its binding affinity to various proteins linked to disease pathways .

Synthetic Chemistry

In synthetic chemistry, this compound serves as a versatile building block for creating more complex molecules. Its ability to undergo various chemical reactions—such as oxidation, reduction, and nucleophilic substitution—makes it valuable for developing new compounds with desired biological activities .

Case Study 1: Anti-Cancer Activity

A study highlighted the synthesis of related piperidine derivatives that demonstrated significant anti-cancer properties. Compounds derived from similar structures showed reduced growth in hematological cancer cell lines while promoting apoptosis through increased expression of pro-apoptotic genes such as p53 and Bax . This suggests that this compound may share similar mechanisms of action.

Case Study 2: Neuroprotective Effects

Research into piperidine-containing compounds has revealed their neuroprotective effects, potentially making them candidates for treating neurodegenerative conditions. The structural characteristics of this compound may allow it to interact beneficially with neurochemical pathways .

Mechanism of Action

The mechanism of action of 3-Methyl-1-(piperidin-4-ylmethyl)pyrimidine-2,4-dione;hydrochloride involves its interaction with specific molecular targets in the body. It may act on enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to influence cellular processes such as DNA repair and signal transduction.

Comparison with Similar Compounds

Research Findings and Data

Physicochemical Properties

| Property | Target Compound | TAS-102 Component | AZT |

|---|---|---|---|

| Molecular Weight | ~300 (estimated) | 411.2 | 267.2 |

| Solubility | High (hydrochloride salt) | Moderate (free base) | Low |

| LogP | ~1.5 (predicted) | 1.8 | -0.3 |

Biological Activity

3-Methyl-1-(piperidin-4-ylmethyl)pyrimidine-2,4-dione; hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

The molecular formula of 3-Methyl-1-(piperidin-4-ylmethyl)pyrimidine-2,4-dione; hydrochloride is C11H17N3O2·HCl. It is characterized by the presence of both pyrimidine and piperidine moieties, which are known to exhibit various biological activities.

The biological activity of this compound is believed to stem from its interaction with specific molecular targets within biological systems. Preliminary studies suggest that it may modulate enzyme activity and influence cellular processes such as DNA repair and signal transduction pathways. Further investigation is needed to elucidate the precise mechanisms involved.

Antimicrobial Activity

Research indicates that derivatives of piperidine and pyrimidine compounds exhibit antibacterial and antifungal properties. For instance, studies have shown that similar compounds can inhibit the growth of various bacterial strains, including Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli.

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| 3-Methyl-1-(piperidin-4-ylmethyl)pyrimidine-2,4-dione | <125 | E. coli |

| 3-Methyl-1-(piperidin-4-ylmethyl)pyrimidine-2,4-dione | 75 | Bacillus subtilis |

| 3-Methyl-1-(piperidin-4-ylmethyl)pyrimidine-2,4-dione | 150 | Pseudomonas aeruginosa |

These results suggest that the compound could serve as a potential lead for developing new antimicrobial agents.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of related piperidine derivatives. For example, compounds derived from similar structures have demonstrated cytotoxic effects against various cancer cell lines, indicating that they may induce apoptosis or inhibit cell proliferation.

Case Studies and Research Findings

- Antimicrobial Efficacy : A study published in MDPI demonstrated that certain pyrimidine derivatives exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria with MIC values ranging from 0.3 to 8.5 µM . This suggests that modifications to the piperidine structure could enhance antimicrobial efficacy.

- Cytotoxicity in Cancer Models : In vitro tests have shown that some piperidine derivatives exhibit better cytotoxicity compared to standard chemotherapeutic agents like bleomycin in hypopharyngeal tumor cell models . This finding supports further exploration into the anticancer potential of 3-Methyl-1-(piperidin-4-ylmethyl)pyrimidine-2,4-dione; hydrochloride.

- Anti-inflammatory Properties : Some studies have indicated that related compounds may possess anti-inflammatory properties greater than those of curcumin, suggesting additional therapeutic applications .

Q & A

Q. What computational approaches predict receptor binding modes for this compound?

- Methodological Answer : Perform molecular docking (AutoDock Vina) against homology-modeled receptors. Validate with MD simulations (GROMACS) to assess stability of ligand-receptor complexes. Use MM-PBSA calculations to estimate binding free energies. Cross-reference with mutagenesis data to identify critical residues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.